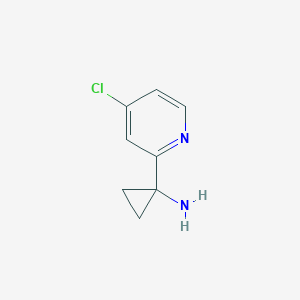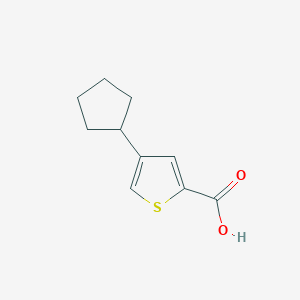
5-アミノ-2-(2-フルオロフェノキシ)ピリミジン
説明
2-(2-Fluorophenoxy)pyrimidin-5-amine is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:抗炎症作用
5-アミノ-2-(2-フルオロフェノキシ)ピリミジンは、抗炎症作用を持つ可能性のある化合物として特定されています . この化合物を含むピリミジン誘導体は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子α、および核因子κBなどの重要な炎症性メディエーターの発現と活性を阻害する可能性があります。これは、改善された有効性と低減された毒性を備えた新しい抗炎症薬の開発における有用性を示唆しています。
腫瘍学:タンパク質キナーゼ阻害
がん研究では、ピリミジン誘導体はタンパク質キナーゼ阻害剤としての役割について研究されています . これらの酵素は、細胞の増殖と代謝の調節に不可欠であり、抗がん剤の標的となっています。5-アミノ-2-(2-フルオロフェノキシ)ピリミジンは、タンパク質キナーゼを選択的に阻害する新規化合物の足場として役立つ可能性があり、より効果的ながん治療への道を提供します。
農業:殺菌特性
この化合物の誘導体は、農業における潜在的な殺菌剤として有望な結果を示しています . これらの化合物は、真菌の成長を阻害することで、作物を保護し、収量を向上させることができます。ピリミジン誘導体の殺菌活性に関する研究は、食料資源を守る新しい農薬の開発につながる可能性があります。
材料科学:化学合成
材料科学では、5-アミノ-2-(2-フルオロフェノキシ)ピリミジンは、その化学的特性と新規材料の合成における潜在的な用途のために価値があります . その固体形態と純度は、高度な材料に必要な特定の特性を持つ化合物を生成するための優れた候補となっています。
環境科学:汚染軽減
環境科学における直接的な用途は明示的に文書化されていませんが、5-アミノ-2-(2-フルオロフェノキシ)ピリミジンなどのピリミジン誘導体の合成と反応性は、環境汚染物質を軽減するプロセスで利用される可能性があります . 様々な環境汚染物質と反応する可能性は、新たな汚染制御方法への道を切り開く可能性があります。
生化学:酵素相互作用研究
生化学では、ピリミジン誘導体と酵素の相互作用は重要な研究分野です . これらの相互作用を理解することは、酵素メカニズムに関する洞察と治療的用途のための酵素阻害剤の開発につながる可能性があります。
合成有機化学:新規化合物合成
最後に、合成有機化学では、5-アミノ-2-(2-フルオロフェノキシ)ピリミジンは、新規化合物を構築するための汎用性の高い出発物質です . その反応性により、化学者は、医学と技術の様々な分野で潜在的な用途を持つ幅広い物質を作成することができます。
作用機序
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine, as a pyrimidine derivative, may potentially affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化学分析
Biochemical Properties
2-(2-Fluorophenoxy)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Fluorophenoxy)pyrimidin-5-amine has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenoxy)pyrimidin-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activities. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Fluorophenoxy)pyrimidin-5-amine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(2-Fluorophenoxy)pyrimidin-5-amine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related enzymes or modulation of cell signaling pathways. At high doses, 2-(2-Fluorophenoxy)pyrimidin-5-amine can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA replication and repair processes. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can affect the activity of enzymes involved in energy production, resulting in changes in cellular energy levels .
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine can influence its efficacy and toxicity, as it determines the concentration of the compound at its site of action. Additionally, the compound’s interaction with transporters and binding proteins can affect its accumulation and clearance from the body .
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenoxy)pyrimidin-5-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-(2-Fluorophenoxy)pyrimidin-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes .
特性
IUPAC Name |
2-(2-fluorophenoxy)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGGRNAZMAJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


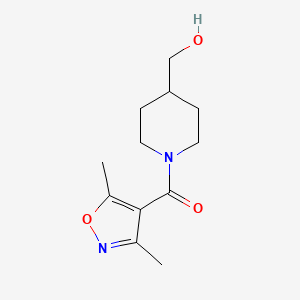
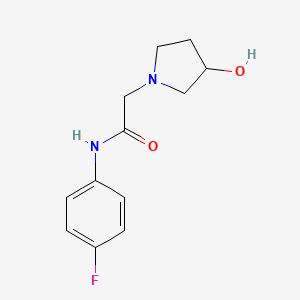
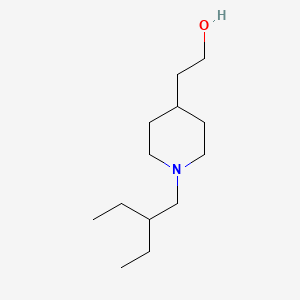


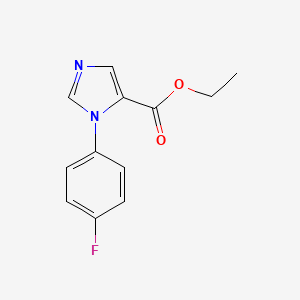

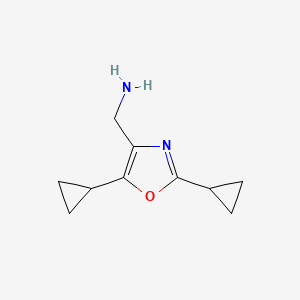
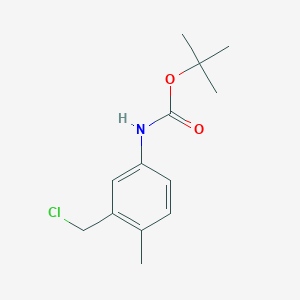
![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)
![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)
